(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]
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Overview
Description
- The compound’s IUPAC name is (4Z,4’Z)-4,4’-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one] .
- It belongs to the class of bispyrazolone compounds .
- These compounds exhibit interesting properties due to their conjugated systems and potential applications in various fields.
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to explore its large-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on reaction conditions and substituents.
Scientific Research Applications
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Possible pharmaceutical applications, although specific studies are scarce.
Industry: Potential use as a building block for more complex molecules.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this compound is not readily available. Further research is needed to understand its effects at the molecular level.
Comparison with Similar Compounds
Uniqueness: Its unique structure lies in the combination of the bispyrazolone core with the imino groups and fluorophenyl substituents.
Similar Compounds: While I don’t have a direct list of similar compounds, other bispyrazolone derivatives may share some structural features.
Remember that this compound’s detailed investigation requires access to specialized databases and research articles
Properties
Molecular Formula |
C29H24F2N6O2 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[[3-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-methylphenyl]iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H24F2N6O2/c1-17-4-9-22(32-15-25-18(2)34-36(28(25)38)23-10-5-20(30)6-11-23)14-27(17)33-16-26-19(3)35-37(29(26)39)24-12-7-21(31)8-13-24/h4-16,34-35H,1-3H3 |
InChI Key |
LZNCLHZWQXDYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)F)C)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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